3-Nitro-1,8-anhídrido naftálico

Descripción general

Descripción

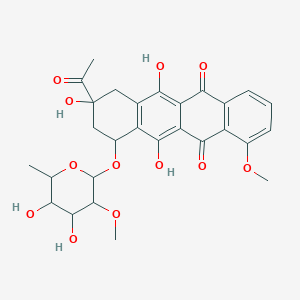

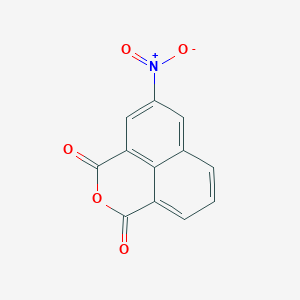

3-Nitro-1,8-naphthalic anhydride, also known as 3-Nitro-1,8-naphthalic anhydride, is a useful research compound. Its molecular formula is C12H5NO5 and its molecular weight is 243.17 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Nitro-1,8-naphthalic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32326. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Nitro-1,8-naphthalic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-1,8-naphthalic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Diodos orgánicos emisores de luz (OLED)

Los derivados del 3-Nitro-1,8-anhídrido naftálico se utilizan como materiales emisores en los OLED. Son integrales en el desarrollo de pantallas planas a todo color y en la iluminación de estado sólido ecológica debido a su construcción sin mercurio, amplio ángulo de visión, calidad de color superior y flexibilidad cautivadora . El diseño molecular de estos derivados es crucial para lograr una alta estabilidad, duración y rendimiento cuántico de la luminiscencia, que son esenciales para los OLED de alto rendimiento.

Etiqueta fluorescente

El compuesto y sus derivados sirven como precursores prometedores para el diseño de etiquetas fluorescentes. Estas etiquetas se utilizan en varios estudios científicos para rastrear moléculas y procesos biológicos, proporcionando información sobre las funciones celulares y ayudando en el diagnóstico de enfermedades .

Materiales poliméricos

Los investigadores han explorado el uso del this compound en la síntesis de materiales poliméricos. Estos materiales tienen aplicaciones en los campos de la electrónica, la fotónica y la biomedicina, donde contribuyen al desarrollo de nuevos tipos de polímeros con propiedades mejoradas .

Intercaladores

Los intercaladores son moléculas que pueden insertarse entre las bases apiladas del ADN. Los derivados del this compound actúan como intercaladores, que son útiles en el estudio de las estructuras del ADN y son agentes potenciales en la terapia del cáncer .

Sensores

Los derivados del this compound se emplean en la creación de sensores. Estos sensores pueden detectar varios estímulos ambientales y biológicos, como cambios de pH, iones metálicos y aniones, que son importantes para la monitorización ambiental y el diagnóstico médico .

Agentes farmacéuticos

Hay investigaciones en curso sobre la aplicación de derivados del this compound como agentes farmacéuticos, particularmente en el tratamiento del cáncer. Estos compuestos han mostrado promesa en la selección de células cancerosas y se están estudiando por su eficacia y seguridad .

Tintes y pigmentos

El compuesto es un precursor de una gran familia de naftalimidas, que se utilizan como blanqueadores ópticos y tintes. Estos tintes tienen aplicaciones en textiles, papeles y otros materiales donde realzan el brillo y el color .

Optoelectrónica y electrónica orgánica

Los compuestos de 1,8-naftalimida, incluidos los derivados del this compound, son esenciales en la optoelectrónica y la electrónica orgánica. Contribuyen al avance de la fotofísica, la fotoestabilidad química y al desarrollo de nuevos dispositivos que son más eficientes energéticamente .

Safety and Hazards

Direcciones Futuras

3-Nitro-1,8-naphthalic anhydride is used in the synthesis of compounds that exhibit high anti-cancer activity . It is also used to synthesize a monoboronic acid fluorescent sensor . The future directions of research involving 3-Nitro-1,8-naphthalic anhydride could involve further exploration of these applications.

Mecanismo De Acción

Target of Action

3-Nitro-1,8-naphthalic anhydride is a chemical compound with the molecular formula C12H5NO5 It’s known that naphthalic anhydrides, in general, are precursors to a large family of naphthalimides , which are used in various applications, including as optical brighteners .

Mode of Action

For instance, it’s used to synthesize a monoboronic acid fluorescent sensor that exhibits emission suitable for ratiometric testing . It’s also used as a starting reagent in the synthesis of 5-substituted naphthalimide derivatives .

Biochemical Pathways

It’s known that naphthalimides, which can be synthesized from naphthalic anhydrides, can exhibit high anti-cancer activity . This suggests that they may interact with biochemical pathways related to cell proliferation and apoptosis.

Result of Action

It’s known that the compound is used in the synthesis of a monoboronic acid fluorescent sensor and 5-substituted naphthalimide derivatives , which exhibit high anti-cancer activity.

Action Environment

The action of 3-Nitro-1,8-naphthalic anhydride can be influenced by environmental factors. For instance, it’s recommended to store the compound under inert gas (nitrogen or argon) at 2-8°C . This suggests that temperature and atmospheric conditions can affect the compound’s stability and efficacy.

Análisis Bioquímico

Biochemical Properties

3-Nitro-1,8-naphthalic anhydride is known to interact with various biomolecules. It is used to synthesize a monoboronic acid fluorescent sensor that exhibits emission suitable for ratiometric testing . It also displays sensitivity for glucose relative to fructose and galactose .

Cellular Effects

It is known that the compound can influence cellular function through its interactions with various biomolecules .

Molecular Mechanism

The molecular mechanism of 3-Nitro-1,8-naphthalic anhydride involves interactions with biomolecules at the molecular level. It is involved in the synthesis of 5-substituted naphthalimide derivatives which exhibit high anti-cancer activity .

Propiedades

IUPAC Name |

7-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5NO5/c14-11-8-3-1-2-6-4-7(13(16)17)5-9(10(6)8)12(15)18-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFLZYYDLIKGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184360 | |

| Record name | Naphthalic anhydride, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3027-38-1 | |

| Record name | 5-Nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3027-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalic anhydride, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003027381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3027-38-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalic anhydride, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key spectroscopic characteristics of 3-Nitro-1,8-naphthalic anhydride and how do solvents influence them?

A1: 3-Nitro-1,8-naphthalic anhydride exhibits distinct absorption and emission spectra that are sensitive to solvent polarity. Studies using UV-Vis spectroscopy have shown that this compound displays a characteristic absorption peak around 402 nm in dimethyl sulfoxide (DMSO) attributed to an intramolecular charge transfer (ICT) band. [] This absorption band undergoes a bathochromic shift (shift to longer wavelengths) with increasing solvent polarity. [, ] Similarly, the fluorescence emission spectra also shift to lower energies (red shift) in more polar solvents. This shift is even more pronounced in the emission spectra compared to the absorption spectra. For instance, a red shift of approximately 3 nm was observed when changing the solvent from butanol to DMSO. [] This sensitivity to solvent polarity suggests potential applications in sensing and imaging.

Q2: How does 3-Nitro-1,8-naphthalic anhydride contribute to the development of novel dyes?

A2: 3-Nitro-1,8-naphthalic anhydride serves as a versatile building block for synthesizing novel dyes, particularly azo dyes, which are widely used in applications like inkjet printing. [] The compound's structure allows for the introduction of various substituents, enabling the fine-tuning of color properties. One common approach involves reducing the nitro group to an amine, followed by diazotization and subsequent coupling with diverse coupling components. [] This method allows access to a wide spectrum of colors ranging from yellow to red and even black. [] The resulting azo dyes often exhibit good water resistance when adsorbed on paper, making them suitable for inkjet printing inks. []

Q3: What makes 3-Nitro-1,8-naphthalic anhydride a suitable precursor for creating fluorescent molecules?

A3: The structure of 3-Nitro-1,8-naphthalic anhydride lends itself well to the creation of fluorescent molecules. Researchers have synthesized derivatives of this compound, such as 4-bromo-3-nitro-1,8-naphthalic anhydride, and investigated their fluorescent properties. [] These molecules exhibit solvent-dependent fluorescence, with a red shift observed in polar solvents due to the stabilization of polar excited states. [] This solvent sensitivity makes them potentially valuable in applications requiring environment-sensitive probes.

Q4: Can 3-Nitro-1,8-naphthalic anhydride be used to enhance the conductivity of materials?

A4: Research indicates that 3-Nitro-1,8-naphthalic anhydride and its derivatives can impact the conductivity of solutions. Studies exploring the effect of dopant materials, like 4-hydroxy-m-benzene-disulfonic acid, on the compound's conductivity have shown promising results. [, ] The addition of the dopant material leads to a significant increase in the ionic conductivity of the compound in solution. [, ] This finding suggests potential applications in developing materials with enhanced electrical properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)